molecular formula C11H12BrClFNO2 B2672404 3-Bromo-6-chloro-2-fluoroaniline, n-boc protected CAS No. 1820711-67-8

3-Bromo-6-chloro-2-fluoroaniline, n-boc protected

Cat. No.: B2672404
CAS No.: 1820711-67-8
M. Wt: 324.57
InChI Key: JGBBDTFBCUJLOD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected (CAS: 1820673-55-9) is a halogenated aniline derivative with a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. Its molecular formula is C₁₁H₁₂BrClFNO₂, and it has a molecular weight of 324.576 g/mol . The Boc group enhances stability during synthetic processes by preventing undesired reactions at the amine site, making it valuable in pharmaceutical and agrochemical intermediate synthesis.

The compound is characterized by three halogen substituents (bromo, chloro, and fluoro) at positions 3, 6, and 2, respectively, on the aromatic ring. This substitution pattern influences electronic and steric properties, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Apollo Scientific lists it as a technical-grade crystalline solid, typically stored under standard laboratory conditions .

Properties

IUPAC Name

tert-butyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBBDTFBCUJLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, typically involves the protection of the amine group of 3-Bromo-6-chloro-2-fluoroaniline with a tert-butoxycarbonyl (BOC) group. This protection is achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under ambient temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms on the aromatic ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine's strong electron-withdrawing effect activates the ring for attack at positions ortho and para to the halogens.

Reaction TypeConditionsReagents/NucleophilesMajor Products
Bromine substitutionDMF, 80–100°CAmines (e.g., morpholine)3-Morpholino-6-chloro-2-fluoroaniline derivatives
Chlorine substitutionDMSO, K₂CO₃, 120°CThiophenol3-Bromo-6-(phenylthio)-2-fluoroaniline analogs

Key factors influencing substitution:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Temperature : Elevated temperatures (80–120°C) are typically required for NAS.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura cross-coupling , enabling C–C bond formation.

Coupling PartnerCatalyst SystemConditionsYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Ethanol/H₂O, 80°C72–85%
Vinylboronic esterPdCl₂(dppf), CsFTHF, reflux65%

Mechanistic notes:

  • The N-BOC group remains intact during coupling, allowing subsequent deprotection.

  • Fluorine’s electron-withdrawing effect stabilizes the transition state, improving reaction efficiency.

Deprotection of the N-BOC Group

The tert-butoxycarbonyl (BOC) group is cleaved under acidic conditions or via oxalyl chloride-mediated deprotection :

MethodConditionsProducts
Traditional acidicHCl (4M in dioxane), RT, 2hFree amine (3-bromo-6-chloro-2-fluoroaniline)
Oxalyl chlorideCHCl₃, 5 equiv. oxalyl chloride, 24hFree amine with minimal side products

Mechanism of oxalyl chloride deprotection :

  • Electrophilic attack by oxalyl chloride on the carbamate carbonyl.

  • Formation of a chlorooxazolidinedione intermediate.

  • Release of CO₂ and tert-butanol, yielding the free amine .

Comparative Halogen Reactivity

The reactivity hierarchy of halogens in this compound follows:
Bromine > Chlorine (due to weaker C–Br bond)

  • Bromine participates preferentially in cross-coupling and substitution.

  • Chlorine requires harsher conditions (e.g., higher temperatures) for substitution.

Fluorine’s role :

  • Electron-withdrawing effect directs electrophiles to meta positions.

  • Stabilizes intermediates in coupling reactions via inductive effects.

Functionalization Pathways

Post-deprotection, the free amine enables further transformations:

ReactionReagentsApplication
AcylationAcetyl chloride, pyridineAmide derivatives for drug intermediates
DiazotizationNaNO₂, HBF₄Fluorinated biaryl compounds via Balz-Schiemann reaction

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected is C₁₁H₁₂BrClFNO₂, with a molecular weight of 324.574 g/mol. The presence of bromine, chlorine, and fluorine on the aniline ring enhances its electrophilic character, allowing it to participate in multiple nucleophilic substitution reactions. The N-Boc (tert-butoxycarbonyl) group serves as a protective moiety that stabilizes the amine functionality during synthetic transformations.

Scientific Research Applications

  • Synthetic Intermediates :
    • The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for selective functionalization through nucleophilic substitution reactions.
    • Table 1 summarizes some notable synthetic pathways involving 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected:
    Reaction TypeProduct DescriptionReference
    Nucleophilic SubstitutionFormation of substituted anilines
    Deprotection ReactionsConversion to free amine
    Coupling ReactionsSynthesis of biaryl compounds
  • Medicinal Chemistry :
    • The compound has been explored for its potential pharmacological activities. Studies indicate that derivatives of halogenated anilines exhibit significant biological activities, including anti-inflammatory and anticancer properties.
    • A case study demonstrated that modifications to the aniline structure can enhance the inhibitory activity against specific enzymes relevant to disease pathways.
  • Material Science :
    • In the field of material science, 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected can be utilized in the development of functional materials due to its unique electronic properties derived from halogen substituents. These materials may find applications in organic electronics or sensors.

Deprotection Strategies

The deprotection of the N-Boc group is a critical step in utilizing this compound for further reactions. Recent advancements have introduced mild methods for deprotecting N-Boc groups using reagents such as oxalyl chloride in methanol. This approach has shown high yields and compatibility with various substrates, including those containing electron-withdrawing groups .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms and the protected amine group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The Boc-protected compound is less reactive at the amine site compared to unprotected analogs (e.g., 3-Bromo-5-chloro-2-fluoroaniline) .
  • Synthetic Utility : Boronic acid derivatives (e.g., 3-Bromo-2-chloro-6-fluorophenylboronic acid) are tailored for cross-coupling reactions, whereas the Boc-protected variant requires deprotection before further amine functionalization .

Boc vs. Other Protecting Groups

Protecting Group Compound Example Stability Deprotection Method Applications
Boc 3-Bromo-6-chloro-2-fluoroaniline Stable under basic conditions Acidic (HCl) or catalytic iodine Intermediate in multi-step synthesis
Fmoc N/A Base-sensitive Piperidine Solid-phase peptide synthesis
Cbz N/A Hydrogenolysis-sensitive H₂/Pd-C Deprotection under mild conditions

Advantages of Boc :

  • Acid Stability : Compatible with basic reaction conditions, unlike Fmoc .
  • Deprotection Efficiency : Iodine-catalyzed deprotection under solvent-free conditions achieves >90% yield, offering an eco-friendly alternative .

Physical and Chemical Properties

Property 3-Bromo-6-chloro-2-fluoroaniline, N-Boc 3-Bromo-5-chloro-2-fluoroaniline
Molecular Weight 324.576 239.48
Purity Technical grade ≥95%
Form Crystalline solid Powder
Solubility Limited in polar solvents Moderate in DMF/DMSO

Biological Activity

3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected, is C8H8BrClFNC_8H_8BrClFN. The presence of bromine, chlorine, and fluorine atoms contributes to its unique reactivity and biological profile. The N-Boc (tert-butyloxycarbonyl) protection enhances the stability of the amine group during synthetic transformations.

Synthesis

The synthesis of 3-Bromo-6-chloro-2-fluoroaniline typically involves several key steps, including halogenation and amination reactions. This multi-step process allows for the precise incorporation of functional groups while minimizing side reactions .

Antimicrobial Properties

Preliminary studies indicate that derivatives of 3-Bromo-6-chloro-2-fluoroaniline exhibit antimicrobial activity against various bacterial and fungal strains. These compounds have shown potential as effective agents in treating infections caused by resistant pathogens .

Anticancer Activity

Research has demonstrated that certain analogs of this compound possess anticancer properties. For instance, similar compounds have been evaluated for their antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) . The IC50 values for these compounds indicate a promising potential for further development in cancer therapeutics.

Compound Cell Line IC50 (µM)
Compound AMCF74.5
Compound BHepG210.0
Compound CA27805.0

The exact mechanism by which 3-Bromo-6-chloro-2-fluoroaniline exerts its biological effects is still under investigation. However, studies suggest that structural modifications can enhance its interaction with biological targets such as proteins and enzymes . Understanding these interactions is crucial for optimizing the compound's efficacy.

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of 3-Bromo-6-chloro-2-fluoroaniline revealed that modifications at specific positions on the aromatic ring significantly influenced antimicrobial potency. For example, introducing different halogen substituents improved activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that a derivative of this compound exhibited selective cytotoxicity towards MCF7 cells while sparing normal fibroblast cells (HFF1). This selectivity suggests a favorable therapeutic index for potential anticancer applications .

Future Directions

Further research is necessary to elucidate the full scope of biological activities associated with 3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected. Investigations into its pharmacokinetic properties, toxicity profiles, and detailed mechanisms of action will be essential for advancing this compound toward clinical applications.

Q & A

Basic: What are the recommended synthetic routes for introducing the N-Boc protecting group to 3-Bromo-6-chloro-2-fluoroaniline?

Methodological Answer:
The N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A standard protocol involves dissolving the free amine in dry dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is stirred at room temperature for 12–24 hours, monitored by TLC or ¹⁹F NMR for completion. Work-up includes washing with aqueous HCl (1M) to remove excess base, followed by drying over MgSO₄ and solvent evaporation. Purity is confirmed via HPLC or ¹³C NMR, with Boc integration at ~80–85 ppm .

Advanced: How does the N-Boc group influence regioselectivity in Ullmann coupling reactions involving this compound?

Methodological Answer:
The N-Boc group sterically shields the amine, reducing unwanted side reactions (e.g., oxidation) while enabling controlled coupling at the halogenated positions. For example, in copper-catalyzed Ullmann couplings, the Boc group prevents coordination of the amine to the metal catalyst, directing reactivity toward the bromine or chlorine substituents. Optimization requires screening ligands (e.g., phenanthroline) and temperatures (80–120°C) to balance steric effects and reaction efficiency. Contrasting studies suggest that electron-withdrawing substituents (e.g., fluorine) may further activate the aryl halide for coupling .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Confirms substitution patterns (e.g., fluorine at C2, bromine at C3) and Boc integration (tert-butyl signals at δ 1.3–1.5 ppm in ¹H NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₂BrClFNO₂: calculated 330.98).
  • X-ray Crystallography : Resolves crystal packing and bond angles using SHELXL (e.g., C–F bond length ~1.35 Å). Note: Crystallization may require slow evaporation from hexane/ethyl acetate mixtures .

Advanced: How can researchers resolve contradictions in reported stability data for N-Boc-protected halogenated anilines?

Methodological Answer:
Discrepancies often arise from impurities (e.g., residual acids or moisture) or differing storage conditions. To address this:

  • Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures.
  • Compare stability in inert (argon) vs. humid environments using accelerated aging studies.
  • Store samples at < -20°C in amber vials with molecular sieves, as recommended for similar halogenated anilines .

Safety: What protocols mitigate health and environmental risks during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (P501).
  • Environmental Hazards : Avoid aqueous release due to potential toxicity to aquatic life (P273). Use closed-system purification (e.g., Schlenk lines) to minimize exposure .

Advanced: What strategies optimize the deprotection of the N-Boc group without cleaving halogen substituents?

Methodological Answer:
Deprotection with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours) selectively removes the Boc group while preserving halogens. For acid-sensitive substrates, use HCl in dioxane (4M, 0°C, 1 hour). Monitor via ¹⁹F NMR to ensure fluorine retention. Alternative methods include catalytic hydrogenolysis (H₂/Pd-C), but this risks dehalogenation and requires strict control of reaction time .

Basic: How does the Boc group affect solubility in common organic solvents?

Methodological Answer:
The Boc group enhances solubility in polar aprotic solvents (e.g., DCM, THF) due to reduced hydrogen bonding. For example, solubility in DCM increases from <5 mg/mL (free amine) to >50 mg/mL (Boc-protected). This facilitates column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol/water .

Advanced: What computational methods predict reactivity trends in further functionalization?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) at halogenated positions. Fukui indices identify C6 (chlorine) as the most electrophilic site for nitration or Suzuki coupling. Contrasting experimental and computational data may arise from solvent effects, requiring validation via kinetic studies .

Basic: What are the key storage conditions to prevent decomposition?

Methodological Answer:
Store at -20°C in sealed, light-resistant containers under inert gas (argon). Desiccants (silica gel) prevent hydrolysis of the Boc group. Avoid prolonged exposure to temperatures >25°C, which accelerate degradation (TGA data shows 5% weight loss at 150°C) .

Advanced: How to design a scalable synthesis route for multi-gram quantities?

Methodological Answer:

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during Boc protection.
  • Catalyst Recycling : Use immobilized DMAP on silica to reduce costs.
  • Work-up Optimization : Replace column chromatography with crystallization (hexane/EtOAc) for >90% recovery. Validate purity via HPLC-MS .

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